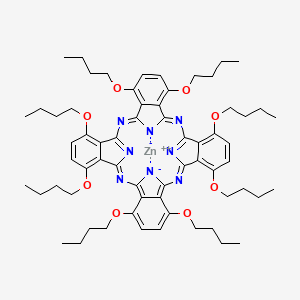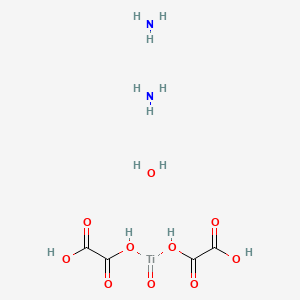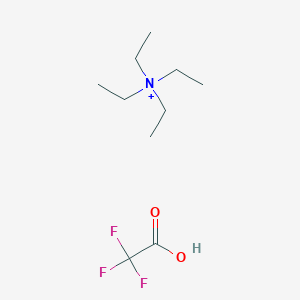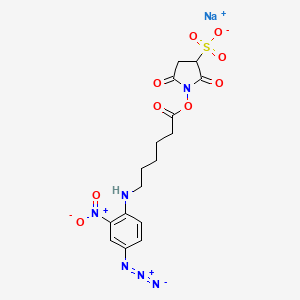
Sulfo-SANPAH(sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfo-SANPAH, also known as sulfosuccinimidyl 6-(4’-azido-2’-nitrophenylamino)hexanoate, is a hetero-bifunctional crosslinker. It contains an amine-reactive N-hydroxysuccinimide ester and a photoactivatable nitrophenyl azide. This compound is widely used in biochemical research for its ability to crosslink proteins and other molecules with primary amines to various substrates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfo-SANPAH is synthesized through a multi-step process involving the reaction of N-hydroxysuccinimide with 6-(4’-azido-2’-nitrophenylamino)hexanoic acid. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dimethylformamide (DMF). The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of sulfo-SANPAH follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is often provided in a pre-aliquoted format to prevent degradation and contamination .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfo-SANPAH undergoes several types of chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds.
Photochemical Reactions: Upon exposure to UV light, the nitrophenyl azide group forms a nitrene intermediate that can insert into C-H and N-H bonds or react with nucleophiles
Common Reagents and Conditions
Reagents: Primary amines, UV light, and nucleophiles.
Conditions: The substitution reaction occurs in pH 7-9 buffers, while photochemical reactions require UV light exposure at wavelengths between 320-350 nm
Major Products
The major products formed from these reactions include crosslinked proteins and other biomolecules, which are useful for various biochemical applications .
Applications De Recherche Scientifique
Sulfo-SANPAH is extensively used in scientific research, particularly in the following fields:
Chemistry: It is used for the crosslinking of proteins and other molecules to study their interactions and functions
Biology: It is employed in cell adhesion studies and the preparation of polyacrylamide gels for cell culture
Medicine: It is used in the development of drug delivery systems and the study of disease mechanisms
Industry: It is utilized in the production of biosensors and diagnostic assays
Mécanisme D'action
Sulfo-SANPAH exerts its effects through two main mechanisms:
Amine-Reactive N-Hydroxysuccinimide Ester: This group reacts with primary amines to form stable amide bonds, enabling the crosslinking of proteins and other molecules
Photoactivatable Nitrophenyl Azide: Upon exposure to UV light, this group forms a nitrene intermediate that can insert into C-H and N-H bonds or react with nucleophiles, facilitating the crosslinking process
Comparaison Avec Des Composés Similaires
Sulfo-SANPAH is unique due to its dual functionality, combining an amine-reactive group with a photoactivatable group. Similar compounds include:
Sulfo-NHS-LC-Biotin: Another hetero-bifunctional crosslinker with a longer spacer arm.
Sulfo-SMCC: A crosslinker with a maleimide group instead of a nitrophenyl azide.
Sulfo-LC-SPDP: A crosslinker with a pyridyldithiol group
These compounds differ in their reactive groups and spacer lengths, making sulfo-SANPAH particularly versatile for specific applications requiring both amine reactivity and photoactivation .
Propriétés
Formule moléculaire |
C16H17N6NaO9S |
|---|---|
Poids moléculaire |
492.4 g/mol |
Nom IUPAC |
sodium;1-[6-(4-azido-2-nitroanilino)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C16H18N6O9S.Na/c17-20-19-10-5-6-11(12(8-10)22(26)27)18-7-3-1-2-4-15(24)31-21-14(23)9-13(16(21)25)32(28,29)30;/h5-6,8,13,18H,1-4,7,9H2,(H,28,29,30);/q;+1/p-1 |
Clé InChI |
XXUXLXCHYVHAOD-UHFFFAOYSA-M |
SMILES canonique |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





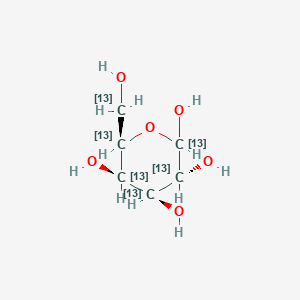
![(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine](/img/structure/B12061636.png)

![(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene](/img/structure/B12061641.png)
![{[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B12061647.png)
